1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride
Description
Properties
Molecular Formula |
C8H20Cl2N2O |
|---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
1-amino-3-piperidin-1-ylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-6-8(11)7-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H |
InChI Key |
FHGTWSNIJDZPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CN)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Epichlorohydrin-Mediated Synthesis
The synthesis of 1-Amino-3-(piperidin-1-yl)propan-2-ol typically begins with the preparation of the free base before conversion to the dihydrochloride salt. One of the most common approaches involves using epichlorohydrin as a key reagent. This method is particularly valuable for its efficiency and versatility in creating β-amino alcohols.
The general synthetic route involves a two-step process:
- Reaction of piperidine with epichlorohydrin to form an intermediate
- Subsequent reaction with ammonia or an ammonia equivalent to introduce the primary amino group
The reaction can be represented as follows:
(CH₂)₅NH + ClCH₂-CH(O)CH₂ → (CH₂)₅N-CH₂-CH(OH)-CH₂-Cl
(CH₂)₅N-CH₂-CH(OH)-CH₂-Cl + NH₃ → (CH₂)₅N-CH₂-CH(OH)-CH₂-NH₂
According to Borude et al., this reaction can be catalyzed using lipase enzymes, specifically Aspergillus Oryzae lipase, along with ionic liquid phase transfer catalysts such as [BMIM]Cl in the presence of K₂CO₃. This enzymatic approach offers advantages in terms of mild reaction conditions and stereoselectivity.
Table 2: Reaction Conditions for Epichlorohydrin Method
| Parameter | Condition |
|---|---|
| Temperature | 55°C |
| Catalyst | Aspergillus Oryzae lipase (10% w/w) |
| Co-catalyst | [BMIM]Cl (0.2 mmol) |
| Base | K₂CO₃ (2 mmol) |
| Molar Ratio (Amine:Epichlorohydrin) | 2:3 |
| Monitoring Method | TLC |
| Reaction Time | Until consumption of starting materials |
The reaction proceeds through the following mechanism:
Reduction-Based Approaches
Another viable method for synthesizing the free base involves reduction of appropriate precursors using strong reducing agents. This approach is analogous to the synthesis of related amino-substituted piperidine compounds described in the literature.
The typical procedure involves:
- Preparation of a suitable amide or ketone precursor
- Reduction using lithium aluminum hydride (LiAlH₄) in an appropriate solvent
Based on similar compounds, the reduction conditions typically require:
- 1.0-2.5 equivalents of LiAlH₄
- Tetrahydrofuran (THF) as the solvent
- Reaction temperatures between 10-45°C initially
- Heating to 45-70°C to complete the reaction
This method is particularly useful when starting from readily available carboxylic acid derivatives or when specific stereochemistry is desired.
Conversion to Dihydrochloride Salt
Direct Acidification Method
Once the free base 1-Amino-3-(piperidin-1-yl)propan-2-ol is synthesized, conversion to the dihydrochloride salt involves treatment with hydrochloric acid. The process generally follows these steps:
- Dissolution of the free base in an appropriate solvent (typically methanol or ethanol)
- Addition of concentrated hydrochloric acid (typically 2-2.5 equivalents)
- Precipitation of the dihydrochloride salt
- Isolation by filtration and purification by recrystallization
The salt formation occurs due to protonation of both nitrogen atoms in the molecule—the piperidine ring nitrogen and the primary amine. Given the dibasic nature of the compound, approximately two equivalents of HCl are required for complete salt formation.
Table 3: Salt Formation Parameters
| Parameter | Typical Conditions |
|---|---|
| Solvent | Methanol or ethanol |
| HCl Concentration | Concentrated HCl (12M) |
| HCl Equivalents | 2-2.5 equivalents |
| Temperature | 0-20°C during acid addition |
| Isolation Method | Filtration |
| Purification | Recrystallization |
Specialized Salt Formation Techniques
For improved yield and purity, specialized techniques have been developed for similar compounds:
Solvent Selection : Using a mixture of solvents such as methanol/ethyl acetate or methanol/methyl tert-butyl ether can promote efficient crystallization of the dihydrochloride salt.
Temperature Control : Careful control of temperature during acid addition (typically 5-15°C) helps minimize side reactions while maximizing salt precipitation.
Addition Rate : Slow, dropwise addition of HCl ensures uniform salt formation and helps control the exothermic nature of the neutralization reaction.
Stereoselective Synthesis
For applications requiring specific stereochemistry, such as the (2R) or (2S) isomers of this compound, stereoselective synthesis routes have been developed.
(2R) Isomer Synthesis
The synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride (CAS: 1909287-35-9) involves routes similar to those used for related chiral compounds. Typically, this includes:
- Starting with a chiral precursor containing the desired stereocenter
- Maintaining stereochemical integrity throughout the synthetic transformations
- Confirming optical purity through analytical methods
The stereochemistry at the C-2 position is critical for many pharmacological applications, as the R and S enantiomers may exhibit different biological activities.
Chiral Resolution Approaches
When direct stereoselective synthesis is challenging, chiral resolution techniques can be employed:
- Crystallization with Chiral Acids : Formation of diastereomeric salts using chiral acids (e.g., D-mandelic acid) followed by selective crystallization.
- Enzymatic Resolution : Using stereoselective enzymes to preferentially react with one enantiomer.
- Chromatographic Separation : Employing chiral HPLC columns to separate enantiomers.
Optimization of Synthesis Parameters
Temperature Effects
Temperature control is crucial in the synthesis of this compound, particularly during critical steps:
- Epoxide Opening : Optimal temperature range of 30-50°C ensures efficient ring opening without promoting side reactions.
- Reduction Reactions : Initial addition at 10-35°C followed by heating to 45-70°C for complete reduction.
- Salt Formation : Maintaining 0-20°C during acid addition prevents decomposition and maximizes precipitation.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product purity:
Table 4: Solvent Effects on Various Synthesis Steps
| Synthesis Step | Preferred Solvents | Advantages |
|---|---|---|
| Epichlorohydrin Reaction | THF, DMSO | Promotes nucleophilic substitution |
| Reduction | THF | Stabilizes lithium aluminum hydride |
| Salt Formation | Methanol, Ethanol | Good solubility for free base, low solubility for salt |
| Recrystallization | Methanol/Ethyl acetate | Enhances crystal purity |
Catalyst Influence
The use of appropriate catalysts can significantly improve reaction efficiency:
- Phase Transfer Catalysts : [BMIM]Cl facilitates the reaction between epichlorohydrin and piperidine by enhancing the nucleophilicity of piperidine.
- Enzymatic Catalysts : Aspergillus Oryzae lipase promotes regioselective reactions, improving yield and reducing side products.
- Base Catalysts : K₂CO₃ or similar bases help in the deprotonation steps and promote nucleophilic substitution reactions.
Industrial Scale Production Considerations
For industrial production of this compound, several factors require careful consideration:
Scalability Factors
Scaling up the synthesis from laboratory to industrial production requires addressing:
- Heat Transfer : Efficient temperature control during exothermic reactions becomes more challenging at larger scales.
- Mixing Efficiency : Ensuring uniform mixing in larger reactors to maintain reaction homogeneity.
- Filtration and Crystallization : Developing efficient solid handling processes for the isolation of the dihydrochloride salt.
Cost and Efficiency Analysis
Table 5: Comparative Analysis of Synthesis Routes
| Synthesis Method | Advantages | Disadvantages | Approximate Yield |
|---|---|---|---|
| Epichlorohydrin Method | Fewer steps, widely available reagents | Potential regioselectivity issues | 70-85% |
| Reduction Method | Better stereochemical control | More expensive reagents, moisture-sensitive | 65-80% |
| Chiral Resolution | High enantiomeric purity | Lower overall yield, additional steps | 30-45% per enantiomer |
Analytical Methods for Purity Assessment
Spectroscopic Analysis
Verification of the structure and purity of this compound typically involves:
NMR Spectroscopy : Characteristic signals for 1-Amino-3-(piperidin-1-yl)propan-2-ol include:
FT-IR Spectroscopy : Key absorption bands include:
Chromatographic Methods
High-performance liquid chromatography (HPLC) and related techniques are essential for purity determination, with typical conditions including:
- Column : C18 reverse phase
- Mobile Phase : Gradient of acetonitrile/water with buffer
- Detection : UV at 210-220 nm or refractive index detection
Chemical Reactions Analysis
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and therapeutic compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
†Includes hydrate.
Key Differences and Implications
Substituent Effects: Piperidin-1-yl Group (Target Compound): Enhances basicity and solubility in acidic conditions due to protonation. Commonly used in drug design for its pharmacokinetic properties . Aminooxy Group (): Introduces nucleophilic reactivity, enabling conjugation with carbonyl groups in targeted drug delivery systems .
Salt Forms: Dihydrochloride salts (Target, ) improve solubility compared to monohydrochloride () or hydrate forms (). For example, Berotralstat dihydrochloride () uses this salt for enhanced bioavailability in pharmaceuticals .
Synthetic Routes: The target compound’s synthesis likely involves HCl-mediated salt formation, analogous to methods described for 1-Amino-3-(aminoxy)-2-propanol dihydrochloride (), where HCl in ether yields crystalline salts .
Biological Activity
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride, also known as a piperidine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its potential applications in pharmacology, particularly in neuropharmacology and oncology. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-(aminooxy)-3-(piperidin-1-yl)propan-2-ol dihydrochloride, with a molecular formula of . It is typically available as a dihydrochloride salt, enhancing its solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Neuropharmacological Effects
Research indicates that this compound may act as a selective agonist for dopamine receptors, particularly the D3 receptor. Studies have shown that it promotes β-arrestin translocation and G protein activation, which are critical pathways in neuroprotection and modulation of neurodegenerative processes .
2. Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance, it demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . This suggests that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neuroprotective Effects
In a study utilizing animal models, the administration of this compound was associated with reduced neurodegeneration in models induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The results indicated a significant decrease in neurotoxic markers and improved behavioral outcomes compared to control groups .
Case Study 2: Cancer Therapy
A comparative analysis was conducted on the efficacy of various piperidine derivatives against cancer cell lines. The findings showed that modifications to the piperidine structure could enhance anticancer activity. The specific compound exhibited a notable increase in cytotoxicity against FaDu cells, suggesting that structural variations play a crucial role in its biological effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
